4-Bromo-2-(methylthio)thiazole-5-carboxylic acid
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Overview
Description
4-Bromo-2-(methylthio)thiazole-5-carboxylic acid is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antifungal, and antitumor agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(methylthio)thiazole-5-carboxylic acid typically involves the bromination of 2-(methylthio)thiazole-5-carboxylic acid. One common method is the reaction of 2-(methylthio)thiazole-5-carboxylic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through electrophilic substitution, where the bromine atom replaces a hydrogen atom on the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(methylthio)thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, THF).
Major Products
Scientific Research Applications
4-Bromo-2-(methylthio)thiazole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(methylthio)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis, ultimately resulting in cell death . The presence of the bromine and methylthio groups enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylthiazole-5-carboxylic acid
- Methyl 2-bromo-4-methylthiazole-5-carboxylate
- Ethyl 2-bromo-4-methylthiazole-5-carboxylate
Uniqueness
4-Bromo-2-(methylthio)thiazole-5-carboxylic acid is unique due to the presence of both bromine and methylthio groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various research and industrial fields .
Properties
Molecular Formula |
C5H4BrNO2S2 |
---|---|
Molecular Weight |
254.1 g/mol |
IUPAC Name |
4-bromo-2-methylsulfanyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C5H4BrNO2S2/c1-10-5-7-3(6)2(11-5)4(8)9/h1H3,(H,8,9) |
InChI Key |
VPOPAOWCUSLINM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(S1)C(=O)O)Br |
Origin of Product |
United States |
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